

A Comparative Study on the Copolymerization of Diallyl Carbonate and Vinyl Monomers

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Compound of Interest

Compound Name: *Diallyl carbonate*

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This guide provides a comparative analysis of the copolymerization behavior of **diallyl carbonate** (DAC) with various vinyl monomers. **Diallyl carbonate**, a bifunctional monomer, offers the potential for crosslinking and modification of polymer properties. However, its reactivity in copolymerization differs significantly from that of common vinyl monomers. This guide presents available experimental data to facilitate informed decisions in material design and development.

Introduction to Copolymerization Behavior

The copolymerization of **diallyl carbonate** with vinyl monomers is influenced by the differing reactivities of the allyl and vinyl double bonds. Allyl monomers, including DAC, generally exhibit lower reactivity compared to vinyl monomers. This is primarily attributed to degradative chain transfer, a process where a hydrogen atom is abstracted from the allylic position, leading to the formation of a less reactive allylic radical. This can result in lower polymerization rates and the incorporation of the allyl monomer at lower levels than the more reactive vinyl monomer. The behavior of monomers in a copolymerization reaction is quantitatively described by their reactivity ratios (r_1 and r_2).

Quantitative Data: Reactivity Ratios

Due to a lack of specific experimental data for the copolymerization of **diallyl carbonate**, the following table provides reactivity ratios for the copolymerization of a structurally similar allyl

ester, allyl acetate, with common vinyl monomers. These values are indicative of the expected behavior of **diallyl carbonate** in similar systems, where the allyl monomer (M1) is significantly less reactive than the vinyl monomer (M2). It is anticipated that **diallyl carbonate** would exhibit similarly low r1 values and high r2 values. For comparison, reactivity ratios for common vinyl monomer pairs are also provided.

Table 1: Reactivity Ratios for the Copolymerization of Allyl Acetate (M1, as a proxy for **Diallyl Carbonate**) and Select Vinyl Monomers (M2)

Monomer 1 (M1)	Monomer 2 (M2)	r1	r2	Temperatur e (°C)	Copolymeri zation Behavior
Allyl Acetate	Methyl Methacrylate	0.024 ± 0.009	41 ± 6	60	Vinyl monomer is much more reactive
Allyl Acetate	Styrene	0.021 ± 0.001	66 ± 4	60	Vinyl monomer is much more reactive

Table 2: Reactivity Ratios for Common Vinyl Monomer Pairs

Monomer 1 (M1)	Monomer 2 (M2)	r1	r2	Temperatur e (°C)	Copolymeri zation Behavior
Styrene	Methyl Methacrylate	0.52	0.46	60	Random copolymerizat ion
Vinyl Acetate	Methyl Methacrylate	0.01	20	60	Alternating tendency

Comparative Thermal and Mechanical Properties

The incorporation of **diallyl carbonate** into a vinyl polymer backbone can influence its thermal and mechanical properties. The bifunctional nature of DAC can lead to crosslinking, which generally increases the glass transition temperature (Tg), thermal stability, and mechanical strength of the material. The extent of these changes depends on the concentration of DAC in the copolymer.

While specific data for **diallyl carbonate**-vinyl monomer copolymers is scarce, the following table provides a general comparison of the properties of homopolymers and copolymers of related systems.

Table 3: Comparison of Thermal and Mechanical Properties

Polymer/Copolymer	Glass Transition Temperature (Tg) (°C)	Decomposition Temperature (TGA, 5% weight loss) (°C)	Tensile Strength (MPa)	Elongation at Break (%)
Poly(methyl methacrylate) (PMMA)	~105	~290	48 - 76	2 - 10
Polystyrene (PS)	~100	~345	34 - 55	1 - 4
Poly(vinyl acetate) (PVAc)	~30	~230	20 - 50	200 - 500
Poly(styrene-co-allyl alcohol) (40 mol % allyl alcohol)	63 ^[1]	-	-	-
Polycarbonate (general)	~150	>400	~60	~110

Experimental Protocols

The following is a generalized protocol for the free-radical copolymerization of **diallyl carbonate** with a vinyl monomer. This can be adapted for specific research needs.

Protocol 1: Bulk Copolymerization of **Diallyl Carbonate** with a Vinyl Monomer (e.g., Methyl Methacrylate)

Objective: To synthesize a copolymer of **diallyl carbonate** and methyl methacrylate via bulk polymerization.

Materials:

- **Diallyl Carbonate** (freshly distilled)
- Methyl Methacrylate (MMA) (inhibitor removed)
- Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
- Reaction vessel (e.g., sealed ampoule or flask with nitrogen inlet)
- Constant temperature oil bath

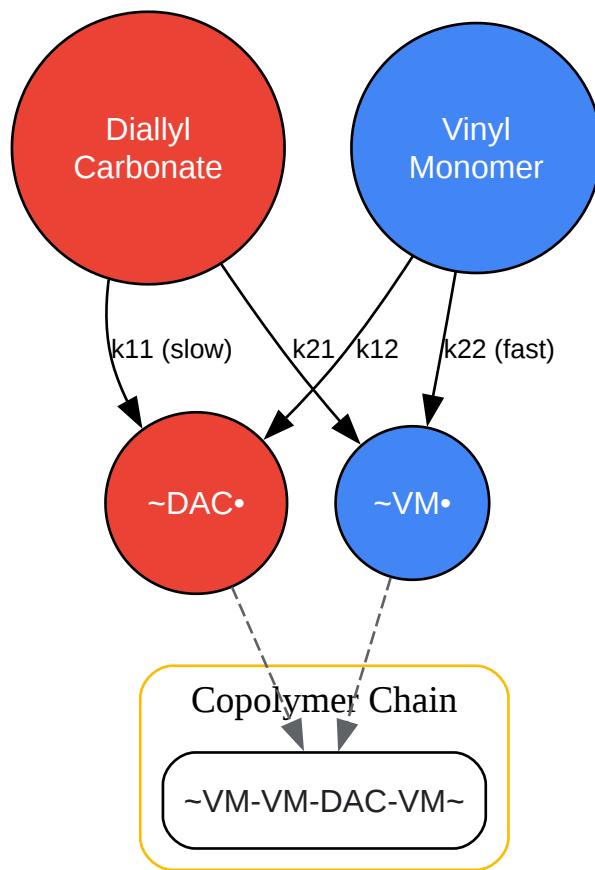
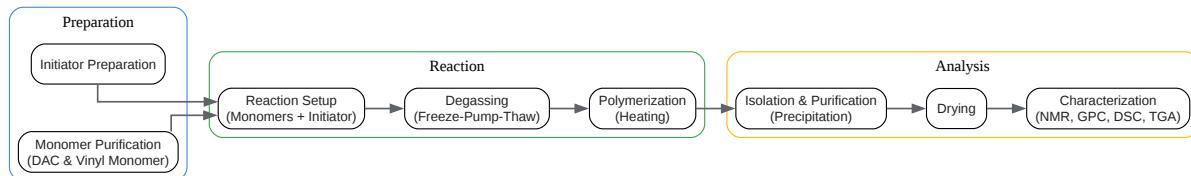
Procedure:

- Monomer and Initiator Preparation: Prepare a series of monomer feed compositions with varying molar ratios of **diallyl carbonate** and methyl methacrylate. The initiator concentration is typically 0.1-1.0 mol% based on the total moles of monomers.
- Reaction Setup: Charge the desired amounts of **diallyl carbonate**, methyl methacrylate, and initiator into the reaction vessel.
- Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
- Polymerization: Seal the reaction vessel under vacuum or nitrogen and place it in a constant temperature oil bath set to the desired reaction temperature (e.g., 60-80 °C for BPO or AIBN).
- Reaction Monitoring: To determine reactivity ratios, the polymerization should be stopped at low conversion (<10%). This can be achieved by quenching the reaction after a predetermined time.

- Isolation of Copolymer: After the desired time, cool the vessel to stop the reaction. Dissolve the viscous mixture in a suitable solvent (e.g., acetone or toluene).
- Purification: Precipitate the copolymer by slowly adding the polymer solution to a large excess of a non-solvent (e.g., methanol) with vigorous stirring. Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.
- Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
- Characterization: Characterize the copolymer for its composition (e.g., via ^1H NMR spectroscopy), molecular weight (e.g., via Gel Permeation Chromatography - GPC), and thermal properties (e.g., via Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA).

Visualizing the Process and Concepts

To better illustrate the experimental workflow and the conceptual relationship in the copolymerization of **diallyl carbonate** and vinyl monomers, the following diagrams are provided.



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References

- 1. Poly(styrene-co-allyl alcohol) average Mw 2,200, average Mn 1,200, allyl alcohol 40mol 25119-62-4 [sigmaaldrich.com]
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